molecular formula C5H7ClF3N3O B1429381 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride CAS No. 1244059-17-3

2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride

Cat. No.: B1429381
CAS No.: 1244059-17-3
M. Wt: 217.58 g/mol
InChI Key: FNHYCVUEJKVUDP-UHFFFAOYSA-N
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Description

2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is a chemical compound characterized by its trifluoromethyl group and oxadiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride typically involves the following steps:

  • Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.

  • Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethylating agents.

  • Amination: The ethanamine moiety is introduced through amination reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, potassium permanganate, and acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

  • Substitution: Alkyl halides, amines, and polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols, amines, or alkanes.

  • Substitution: Amides, esters, or ethers.

Scientific Research Applications

2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to target proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is unique due to its trifluoromethyl group and oxadiazole ring structure. Similar compounds include:

  • 2-(5-(Trifluoromethyl)-1,3,4-oxadiazol-3-yl)ethanamine hydrochloride: Similar structure but different ring position.

  • 2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanol: Similar core structure but different functional group.

These compounds share similarities in their core structures but differ in functional groups and positions, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O.ClH/c6-5(7,8)4-10-3(1-2-9)11-12-4;/h1-2,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHYCVUEJKVUDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C1=NOC(=N1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
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2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
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2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
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2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
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2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
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2-(5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride

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